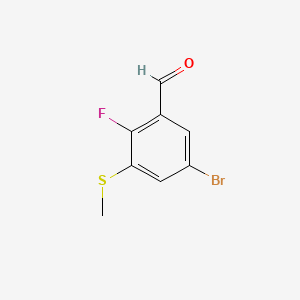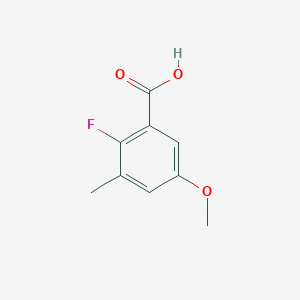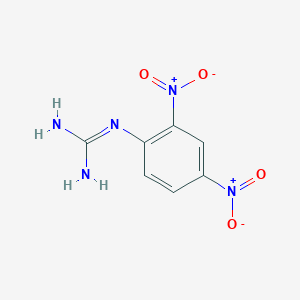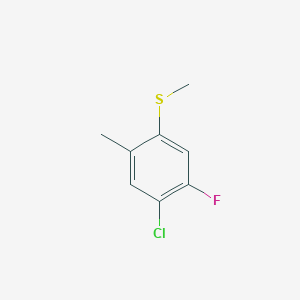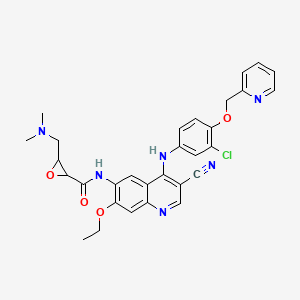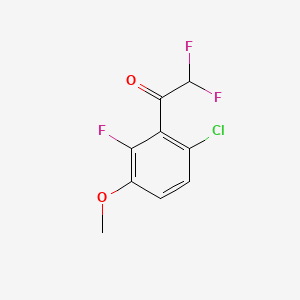
1-(6-Chloro-2-fluoro-3-methoxyphenyl)-2,2-difluoroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Chloro-2-fluoro-3-methoxyphenyl)-2,2-difluoroethanone is a chemical compound characterized by the presence of chloro, fluoro, and methoxy substituents on a phenyl ring, along with a difluoroethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloro-2-fluoro-3-methoxyphenyl)-2,2-difluoroethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloro-2-fluoro-3-methoxybenzene and difluoroacetic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent (e.g., dichloromethane) and a catalyst (e.g., trifluoroacetic anhydride).
Reaction Steps: The difluoroacetic acid is activated using trifluoroacetic anhydride, followed by the addition of 6-chloro-2-fluoro-3-methoxybenzene. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Depending on the scale of production, either batch or continuous flow reactors may be used.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(6-Chloro-2-fluoro-3-methoxyphenyl)-2,2-difluoroethanone can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The difluoroethanone moiety can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the chloro or fluoro substituents.
Oxidation Reactions: Aldehydes or carboxylic acids derived from the methoxy group.
Reduction Reactions: Alcohols derived from the difluoroethanone moiety.
Wissenschaftliche Forschungsanwendungen
1-(6-Chloro-2-fluoro-3-methoxyphenyl)-2,2-difluoroethanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(6-Chloro-2-fluoro-3-methoxyphenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, leading to modulation of their activity.
Pathways Involved: Influencing signaling pathways or metabolic processes within cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(6-Chloro-2-fluoro-3-methoxyphenyl)cyclopropanol
- 1-(6-Chloro-2-fluoro-3-methoxyphenyl)propan-1-one
- 1-(6-Chloro-2-fluoro-3-methoxyphenyl)-2-methylbutan-1-ol
Uniqueness
1-(6-Chloro-2-fluoro-3-methoxyphenyl)-2,2-difluoroethanone is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, along with a difluoroethanone moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research.
Eigenschaften
Molekularformel |
C9H6ClF3O2 |
|---|---|
Molekulargewicht |
238.59 g/mol |
IUPAC-Name |
1-(6-chloro-2-fluoro-3-methoxyphenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C9H6ClF3O2/c1-15-5-3-2-4(10)6(7(5)11)8(14)9(12)13/h2-3,9H,1H3 |
InChI-Schlüssel |
SZCYEYPZSKGTGY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)Cl)C(=O)C(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


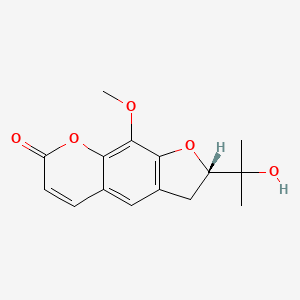
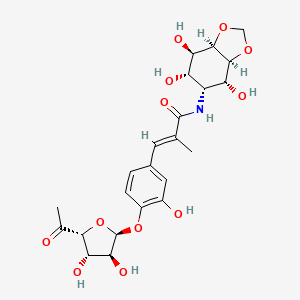
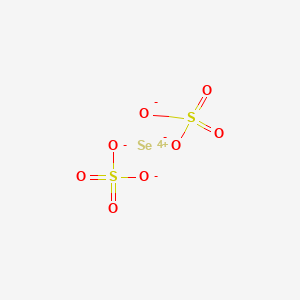
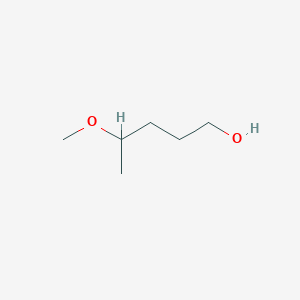
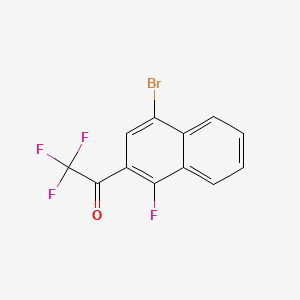
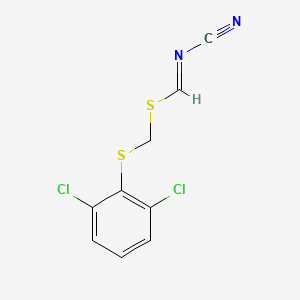
![2-[(2-Chloro-4-nitrophenyl)thio]acetate](/img/structure/B14758662.png)
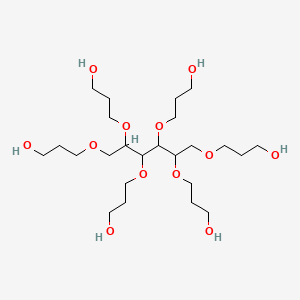
![Pyrido[3,2-f][1,7]phenanthroline](/img/structure/B14758673.png)
